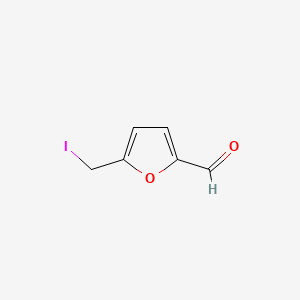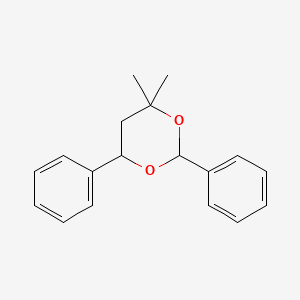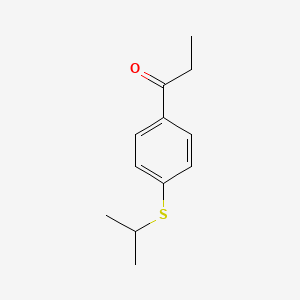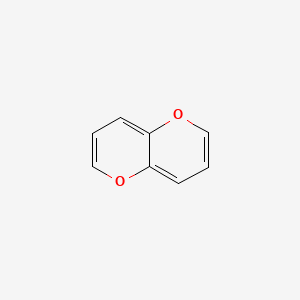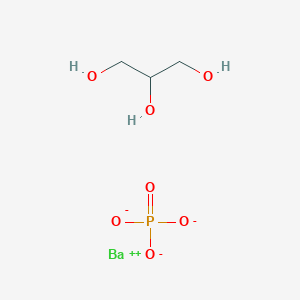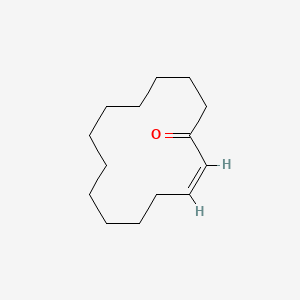
Cyclotetradec-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclotetradec-2-en-1-one, also known as 2-Cyclotetradecen-1-one, is a cyclic ketone with the molecular formula C14H24O. This compound is characterized by a 14-membered ring structure with a double bond and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclotetradec-2-en-1-one can be synthesized through various synthetic routes. One common method involves the cyclization of long-chain alkenes under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the cyclization process. The reaction conditions often include elevated temperatures and pressures to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The starting materials, typically long-chain alkenes, are subjected to catalytic cyclization in the presence of a suitable catalyst. The reaction mixture is then purified through distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Cyclotetradec-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of cyclotetradec-2-en-1-ol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Cyclotetradec-2-en-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cyclotetradec-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of cyclotetradec-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Cyclotetradec-2-en-1-one can be compared with other cyclic ketones, such as:
Cyclododecanone: A 12-membered ring ketone with similar chemical properties but a smaller ring size.
Cyclohexanone: A 6-membered ring ketone that is more commonly studied and used in various applications.
Cyclooctanone: An 8-membered ring ketone with different reactivity and properties compared to this compound.
This compound is unique due to its larger ring size and the presence of a double bond, which imparts distinct chemical and physical properties .
Properties
CAS No. |
55395-12-5 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
(2Z)-cyclotetradec-2-en-1-one |
InChI |
InChI=1S/C14H24O/c15-14-12-10-8-6-4-2-1-3-5-7-9-11-13-14/h10,12H,1-9,11,13H2/b12-10- |
InChI Key |
RYRDADIPPFMIQM-BENRWUELSA-N |
Isomeric SMILES |
C1CCCCC/C=C\C(=O)CCCCC1 |
Canonical SMILES |
C1CCCCCC=CC(=O)CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


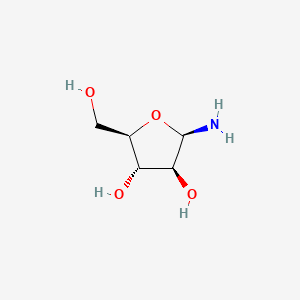
![1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone](/img/structure/B12657654.png)

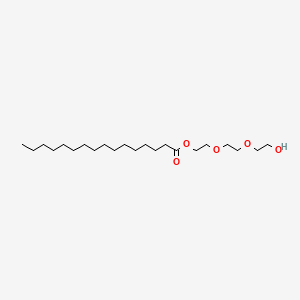
![[[Isopropoxymethylethoxy]methylethoxy]propanol](/img/structure/B12657687.png)
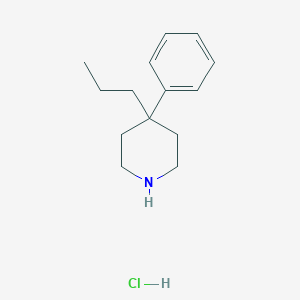
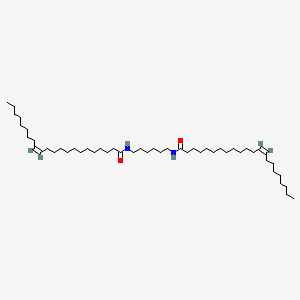
![2,2'-[Propylidenebis(oxymethylene)]bisfuran](/img/structure/B12657709.png)
